molecular formula C12H16O B1664101 2-Phenylcyclohexanol CAS No. 1444-64-0

2-Phenylcyclohexanol

Cat. No. B1664101
CAS RN: 1444-64-0
M. Wt: 176.25 g/mol
InChI Key: AAIBYZBZXNWTPP-UHFFFAOYSA-N
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Description

2-Phenylcyclohexanol is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.2548 . It is also known by other names such as Insect repellent 448, Esnn, and 2-Fenylcyklohexanol .


Molecular Structure Analysis

The molecular structure of 2-Phenylcyclohexanol consists of a cyclohexanol ring with a phenyl group attached to the second carbon . The 3D structure of the compound can be viewed using specific software .


Physical And Chemical Properties Analysis

2-Phenylcyclohexanol is a white crystalline powder . It has a melting point of 105 °C . The compound has a density of 1.0330 and a refractive index of 1.5091 .

Scientific Research Applications

Chemical Analysis

  • Field : Analytical Chemistry
  • Application : 2-Phenylcyclohexanol can be analyzed by reverse phase (RP) HPLC method .
  • Method : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Results : This method allows for the analysis of 2-Phenylcyclohexanol in a laboratory setting .

Synthesis of Cyclohexanol and Ethanol

  • Field : Organic Chemistry
  • Application : 2-Phenylcyclohexanol, as a value-added chemical, has attracted much attention due to its huge application market .
  • Method : The hydrogenation of cyclohexyl acetate (CHA), derived from the esterification of acetic acid and cyclohexene, not only provides a novel route to yield CHOL and ethanol (EtOH), but also rationally utilizes excess acetic acid .
  • Results : A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of CHA and 97.2% selectivity to EtOH along with 97.1% selectivity to CHOL in a batch reactor .

Insect Repellent

  • Field : Entomology
  • Application : 2-Phenylcyclohexanol is used as an insect repellent .
  • Method : The compound can be applied to the skin or clothing to deter insects .
  • Results : The effectiveness of 2-Phenylcyclohexanol as an insect repellent varies depending on the species of insect and the concentration of the compound .

Chromatography

  • Field : Analytical Chemistry
  • Application : 2-Phenylcyclohexanol can be separated using a Newcrom R1 HPLC column .
  • Method : The compound is introduced into the HPLC system and separated based on its interaction with the stationary phase of the column .
  • Results : This method allows for the separation and identification of 2-Phenylcyclohexanol in a mixture .

AI Applications

  • Field : Artificial Intelligence
  • Application : 2-Phenylcyclohexanol is used in AI applications .
  • Method : The specific methods of application in AI are not detailed .
  • Results : The outcomes of these applications are not specified .

Chiral Auxiliary

  • Field : Organic Chemistry
  • Application : 2-Phenylcyclohexanol is used as a chiral auxiliary .
  • Method : The glyoxylate reacted with 2,4-dimethyl-2-pentane with trans-2-phenylcyclohexanol as a chiral auxiliary .
  • Results : For even greater conformational control, switching from a phenyl to a trityl group gives trans-2-tritylcyclohexanol (TTC). In 2015, the Brown group published an efficient chiral permanganate-mediated oxidative cyclization with TTC .

Safety And Hazards

2-Phenylcyclohexanol is harmful to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment . In case of contact with skin or eyes, it’s advised to wash off with soap and plenty of water . If inhaled or ingested, seek immediate medical assistance .

properties

IUPAC Name

2-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIBYZBZXNWTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041446
Record name 2-Phenylcyclohexanol
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Molecular Weight

176.25 g/mol
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Physical Description

Liquid; [Chem Service MSDS]
Record name 2-Phenylcyclohexanol
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Product Name

2-Phenylcyclohexanol

CAS RN

1444-64-0, 16201-63-1
Record name 2-Phenylcyclohexanol
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Record name 2-Phenylcyclohexanol
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Record name 2-PHENYLCYCLOHEXANOL
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Record name 2-Phenylcyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
891
Citations
CC Price, JV Karabinos - Journal of the American Chemical …, 1940 - ACS Publications
… By the hydrogenation of o-phenylphenol with Raney nickel catalyst at 150 we have obtained an excellent yield of 2-phenylcyclohexanol melting at 41-42. Since the …
Number of citations: 44 pubs.acs.org
EJ BLANC - 1967 - search.proquest.com
… In order to elucidate the mechanism of dehydration over alumina, the stereoisomers of 2-alkyl and 2-phenylcyclohexanol were studied. It was expected that by varying the size of the …
Number of citations: 2 search.proquest.com
EL ELIEL, JW McCOY, CC PRICE - The Journal of Organic …, 2002 - ACS Publications
… These findings are in substantial agreement with results independently obtained by Schaeffer and Collins,3 as is theobservation that dehydration of cts-2-phenylcyclohexanol involves …
Number of citations: 21 pubs.acs.org
ER Alexander, A Mudrak - Journal of the American Chemical …, 1950 - ACS Publications
… In this paper is described thethermal decomposition ofthe methyl xanthates and acetates of cis- and trans2-phenylcyclohexanol. These alcohols were particularly convenient since their …
Number of citations: 82 pubs.acs.org
A Sánchez, JL del Rı́o, F Valero, J Lafuente, I Faus… - Journal of …, 2000 - Elsevier
Enantioselective resolution of trans-2-phenyl-1-cyclohexanol (TPCH) by a Candida rugosa lipase, obtained by fermentation in the laboratory, and immobilised on EP100 polypropylene …
Number of citations: 25 www.sciencedirect.com
G Berti, F Bottari, B Macchia, F Macchia - Tetrahedron, 1966 - Elsevier
… Furthermore, V and IX were reduced catalytically to pure fruns-2-phenylcyclohexanol (VIII), while the mixture of IV and V obtained from I and hydrogen chloride in ethanol was reduced …
Number of citations: 18 www.sciencedirect.com
P TOMBOULIAN - The Journal of Organic Chemistry, 1961 - ACS Publications
… This result may be compared with the report of the dehydration of cisand Zrans-2-phenylcyclohexanol using hot phosphoric acid.15 The cfs-isomer, in which trans-elim- …
Number of citations: 24 pubs.acs.org
HJ Schaeffer, CJ Collins - Journal of the American Chemical …, 1956 - ACS Publications
… yields of olefins III and IV upondehydration of cis-2phenylcyclohexanol (la) and Zra«j-2-… employing ds-2-phenylcyclohexanol2-C14 (la) and ¿rans-2-phenylcyclohexanol-2-C14 (Ila)…
Number of citations: 29 pubs.acs.org
JW Huffman, JE Engle - The Journal of Organic Chemistry, 1961 - ACS Publications
… The classical work relating to the stereochemistry of a relatively simple organic reaction in a flexible ring system is the dehydration of cis- and trails-2phenylcyclohexanol.4 Although it …
Number of citations: 2 pubs.acs.org
JK Whitesell, HH Chen… - The Journal of Organic …, 1985 - ACS Publications
… As part of an extensive investigation of chiral auxiliaries that might mimicthe asymmetric induction abilities of 8-phenylmenthol, we investigated the ene reactions of the glyoxylate ester …
Number of citations: 108 pubs.acs.org

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